molecular formula C13H9FN2S B2425831 4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile CAS No. 478245-83-9

4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile

Cat. No.: B2425831
CAS No.: 478245-83-9
M. Wt: 244.29
InChI Key: MPYRWXUIVIJEKT-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile is an organic compound that features a fluorophenyl group, a methylsulfanyl group, and a nicotinonitrile core

Scientific Research Applications

4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound is explored for its use in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

    Industrial Applications: The compound is evaluated for its use in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

As a nicotinic acetylcholine receptor agonist, 4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile likely interacts with nicotinic acetylcholine receptors, although the exact mechanism of action is not clear.

Safety and Hazards

Safety data sheets suggest that 4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile may cause eye irritation . In case of exposure, it is recommended to remove any contaminated clothing and move out of the dangerous area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde, methylthiol, and nicotinonitrile as the primary starting materials.

    Formation of Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with methylthiol to form 4-(4-fluorophenyl)-2-(methylsulfanyl)benzaldehyde.

    Cyclization: The intermediate undergoes cyclization with nicotinonitrile under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted fluorophenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-Fluorophenyl)-2-(methylsulfanyl)pyridine
  • **4-(4-Fluorophenyl)-2-(methylsulfanyl)benzene
  • **4-(4-Fluorophenyl)-2-(methylsulfanyl)quinoline

Uniqueness

4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile is unique due to its combination of a fluorophenyl group, a methylsulfanyl group, and a nicotinonitrile core. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-methylsulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2S/c1-17-13-12(8-15)11(6-7-16-13)9-2-4-10(14)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYRWXUIVIJEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=C1C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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